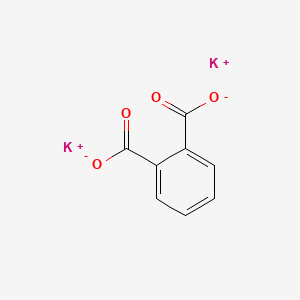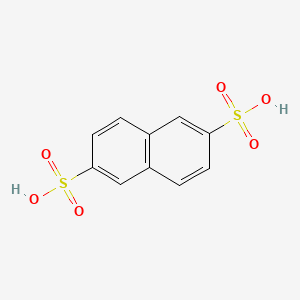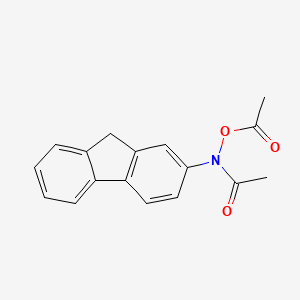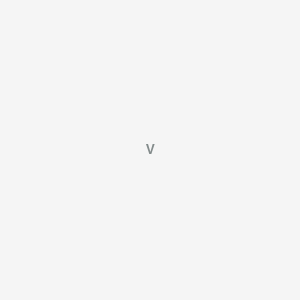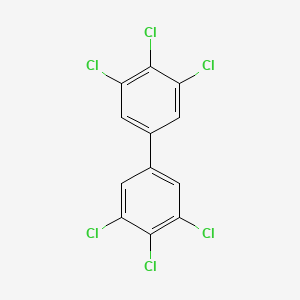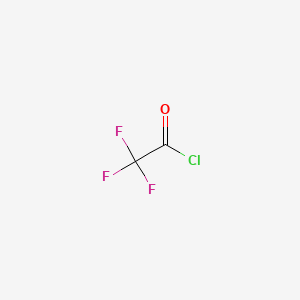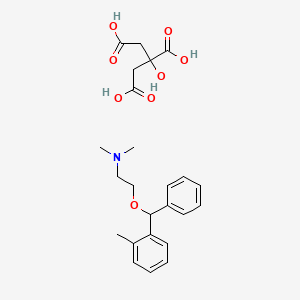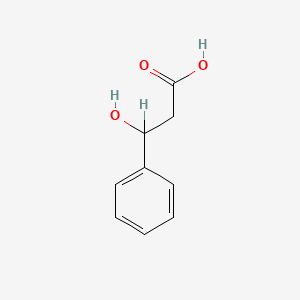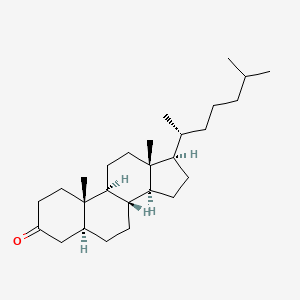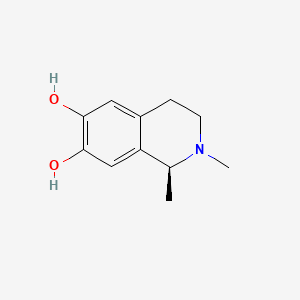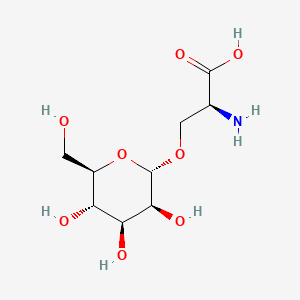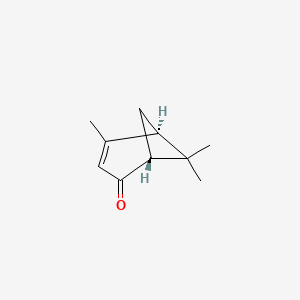
Verbénone
Vue d'ensemble
Description
Verbenone, also known as 4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-one or 2-pinen-4-one, is a natural organic compound classified as a monoterpene ketone. It is found naturally in a variety of plants, including the oil of Spanish verbena and rosemary . Verbenone is known for its pleasant characteristic odor and is used as an insect pheromone, particularly in the control of bark beetles .
Applications De Recherche Scientifique
Verbenone has a wide range of applications in scientific research, including:
Mécanisme D'action
Target of Action
Verbenone, a natural organic compound classified as a terpene, is found in a variety of plants . It is primarily known for its role as an insect pheromone . The primary targets of Verbenone are insects, specifically bark beetles . It acts as an anti-aggregation signal, reducing the likelihood that additional beetles will land and attack the tree .
Mode of Action
Verbenone interacts with its targets (bark beetles) by acting as a repellent . When the numbers of adults and larvae approach the maximum that the tree can support, Verbenone is produced, reducing the likelihood that additional beetles will land and attack the tree . This suggests that Verbenone’s mode of action is primarily through olfactory cues, guiding the behavior of these insects .
Biochemical Pathways
This indicates that Verbenone may play a role in the interaction between the bark beetle and its microbiome .
Pharmacokinetics
A study on sp-8356, a novel verbenone derivative, showed that following intravenous dose in rats and dogs, plasma concentrations of sp-8356 declined rapidly with high clearance and short half-life . After oral administration in both species, its plasma levels were below the quantitation limit . This suggests that Verbenone may have similar pharmacokinetic properties, with rapid phase II metabolism being mainly responsible for its suboptimal pharmacokinetics, such as high clearance and low oral absorption .
Result of Action
The primary result of Verbenone’s action is its repellent effect on bark beetles . By acting as an anti-aggregation signal, Verbenone reduces the likelihood of additional beetle attacks, thereby playing a role in the control of bark beetles . Additionally, Verbenone and L-arginine have shown in vitro antidiabetic activities, improved glucose uptake, and inhibited haemoglobin glycation . In vivo, these compounds significantly reduced the levels of blood glucose and liver total cholesterol, and liver triacylglycerol, while the level of plasma high-density lipoprotein (HDL) cholesterol was significantly elevated in all diabetic treated mice .
Action Environment
The action of Verbenone can be influenced by environmental factors. For instance, forest managers frequently try to control infestations of the Southern pine bark beetle by cutting down and sometimes burning infested trees and nearby healthy trees. They then place Verbenone formulations on nearby susceptible healthy trees to repel and confuse the beetles . This suggests that the efficacy of Verbenone can be influenced by the environment in which it is used.
Analyse Biochimique
Biochemical Properties
Verbenone plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been shown to possess antihyperglycemic activity by improving glucose uptake and inhibiting hemoglobin glycation . Verbenone interacts with various biomolecules, including enzymes involved in glucose metabolism, which enhances its biochemical properties.
Cellular Effects
Verbenone influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, Verbenone’s impact on glucose uptake and hemoglobin glycation suggests its potential role in managing diabetes mellitus . These effects highlight the compound’s ability to modulate cellular functions and metabolic processes.
Molecular Mechanism
The molecular mechanism of Verbenone involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Verbenone’s antihyperglycemic activity is attributed to its ability to enhance glucose uptake and inhibit hemoglobin glycation . These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Verbenone have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Verbenone’s stability and degradation patterns are crucial for its effectiveness in various applications. Long-term studies have shown that Verbenone maintains its biochemical properties and continues to influence cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of Verbenone vary with different dosages in animal models. Studies have shown that Verbenone exhibits antihyperglycemic activity at specific dosages, improving glucose uptake and inhibiting hemoglobin glycation . High doses may lead to toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
Verbenone is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes and cofactors that regulate glucose uptake and hemoglobin glycation . These interactions influence metabolic flux and metabolite levels, contributing to Verbenone’s antihyperglycemic effects.
Transport and Distribution
Verbenone is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that Verbenone reaches its target sites to exert its biochemical effects .
Subcellular Localization
The subcellular localization of Verbenone is influenced by targeting signals and post-translational modifications. These factors direct Verbenone to specific compartments or organelles, where it can interact with biomolecules and exert its biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Verbenone can be synthesized from α-pinene through catalytic oxidation. One method involves the use of lead tetraacetate in dry benzene, followed by a series of reactions including the use of potassium hydroxide and sodium dichromate dihydrate . Another method involves the catalytic oxidation of α-pinene with air oxygen, using catalysts such as bivalent copper, zinc, lead, cobalt, manganese, nickel, or chromium .
Industrial Production Methods: Industrial production of verbenone typically involves the catalytic oxidation of α-pinene, which is a major component of turpentine oil. The process includes the use of air oxygen and specific catalysts to achieve high yields of verbenone .
Analyse Des Réactions Chimiques
Types of Reactions: Verbenone undergoes various chemical reactions, including:
Oxidation: Verbenone can be oxidized to form chrysanthenone through a photochemical rearrangement reaction.
Reduction: Verbenone can be reduced to verbenol using reducing agents such as sodium borohydride.
Substitution: Verbenone can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Reduction: Sodium borohydride in alcohol or water-alcohol solutions is used for reduction reactions.
Major Products Formed:
Chrysanthenone: Formed through photochemical rearrangement of verbenone.
Verbenol: Formed through the reduction of verbenone.
Comparaison Avec Des Composés Similaires
Carvone: Another monoterpene ketone with applications in the fine chemicals industry.
Chrysanthenone: A product formed from the oxidation of verbenone.
Verbenone’s unique properties and applications make it a valuable compound in various fields, from chemistry and biology to medicine and industry.
Propriétés
Numéro CAS |
80-57-9 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
(1R,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one |
InChI |
InChI=1S/C10H14O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-8H,5H2,1-3H3/t7-,8-/m0/s1 |
Clé InChI |
DCSCXTJOXBUFGB-YUMQZZPRSA-N |
SMILES |
CC1=CC(=O)C2CC1C2(C)C |
SMILES isomérique |
CC1=CC(=O)[C@@H]2C[C@@H]1C2(C)C |
SMILES canonique |
CC1=CC(=O)C2CC1C2(C)C |
Densité |
0.975-0.981 |
Key on ui other cas no. |
18309-32-5 80-57-9 |
Description physique |
Colourless liquid; Minty spicy aroma |
Pictogrammes |
Irritant |
Solubilité |
Practically insoluble to insoluble in water; soluble in non-polar solvents Soluble (in ethanol) |
Synonymes |
verbenone verbenone, (+-)-isomer verbenone, (1R)-isomer verbenone, (1S)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does verbenone interact with bark beetles?
A1: Verbenone acts as an anti-aggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae), western pine beetle (Dendroctonus brevicomis), and southern pine beetle (Dendroctonus frontalis) [, , , , ]. It disrupts their aggregation behavior by interfering with their perception of aggregation pheromones, which are chemical signals beetles use to attract others to a host tree.
Q2: What is the molecular formula and weight of verbenone?
A2: Verbenone has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.
Q3: Is there any spectroscopic data available for verbenone?
A3: While the provided papers don't contain detailed spectroscopic data, verbenone's structure has been extensively studied. Information on its NMR, IR, and mass spectra can be found in chemical databases like NIST, PubChem, and ChemSpider.
Q4: How stable is verbenone under field conditions?
A5: Verbenone can degrade under UV light, specifically by photoisomerization to the behaviorally inactive chrysanthenone []. This degradation can impact its efficacy in field applications.
Q5: What formulations have been developed to improve verbenone stability and release?
A6: Several formulations have been developed to protect verbenone from degradation and control its release, including polyethylene pouches, impregnated beads, and microencapsulated suspensions [, , , ]. These formulations aim to prolong its effectiveness under field conditions.
Q6: Can verbenone be produced through biotransformation?
A7: Yes, several studies have investigated the biotransformation of alpha-pinene to verbenone using plant cell cultures and microbial systems [, , ]. These methods explore sustainable alternatives to traditional chemical synthesis.
Q7: Have computational methods been used to study verbenone and its interactions?
A8: One study used molecular modeling and docking simulations to understand the interaction between verbenone and an odorant receptor (PstrOR17) in the striped flea beetle (Phyllotreta striolata) []. This approach can provide insights into the molecular basis of insect olfaction and guide the development of novel pest control strategies.
A7: The provided research primarily focuses on verbenone's application as a bark beetle anti-aggregation pheromone and doesn't delve into these specific aspects. Therefore, we cannot provide detailed answers to questions related to these topics based on the provided scientific literature.
Q8: What are some historical milestones in the research of verbenone as a bark beetle pheromone?
A8: Research on verbenone as a bark beetle pheromone began in the 1960s. Early studies identified it as a component of bark beetle pheromone systems. Research progressed to demonstrate its anti-aggregation properties and led to its development and registration as a biopesticide for managing bark beetle infestations. Ongoing research focuses on optimizing its efficacy through formulation improvements, exploring its use in combination with other semiochemicals, and understanding its impact on non-target organisms.
Q9: What are some examples of cross-disciplinary research involving verbenone?
A28: Verbenone research integrates various disciplines such as entomology, chemical ecology, forestry, and chemistry [, , , , , ]. Collaborative efforts between these fields are crucial for developing effective and environmentally sound pest management strategies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



